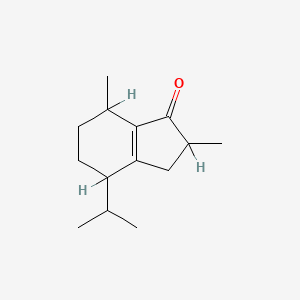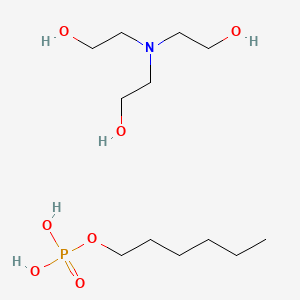
Einecs 299-144-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 299-144-7, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder that is soluble in organic solvents and is known for its role as a radical initiator in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product. The process involves the following steps:
Reaction of acetone cyanohydrin with hydrazine hydrate: This step forms the intermediate compound.
Purification: The intermediate is purified through recrystallization to obtain the final product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
Decomposition: The compound decomposes at elevated temperatures (around 70°C) to produce nitrogen gas and free radicals.
Polymerization: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Major Products Formed
The major products formed from the reactions involving 2,2’-Azobis(2-methylpropionitrile) are polymers. These polymers have diverse applications in industries ranging from plastics to textiles.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some of its applications include:
Polymer Chemistry: Used as an initiator in the polymerization of various monomers to produce polymers with specific properties.
Biology: Employed in the study of radical-induced processes in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. These free radicals can initiate chain reactions in polymerization processes. The molecular targets include monomers that react with the radicals to form polymer chains. The pathways involved are primarily radical chain mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: Another radical initiator used in polymerization reactions.
Potassium Persulfate: Commonly used in emulsion polymerization.
Cumene Hydroperoxide: Used in the production of polymers and as a curing agent.
Uniqueness
2,2’-Azobis(2-methylpropionitrile) is unique due to its ability to generate radicals at relatively low temperatures compared to other initiators. This property makes it suitable for polymerization processes that require mild conditions.
Properties
CAS No. |
93857-10-4 |
|---|---|
Molecular Formula |
C12H30NO7P |
Molecular Weight |
331.34 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;hexyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15NO3.C6H15O4P/c8-4-1-7(2-5-9)3-6-10;1-2-3-4-5-6-10-11(7,8)9/h8-10H,1-6H2;2-6H2,1H3,(H2,7,8,9) |
InChI Key |
YGUAJFADJQQNEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


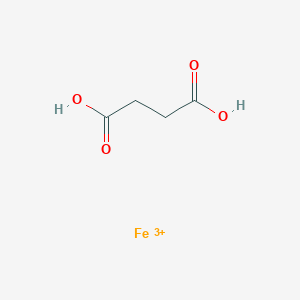
![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
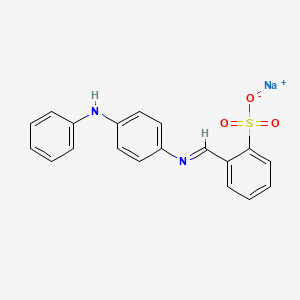




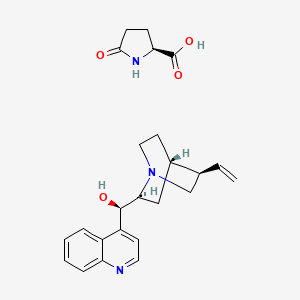
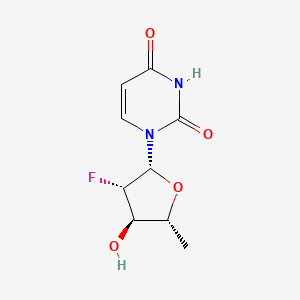
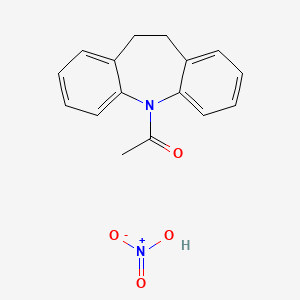
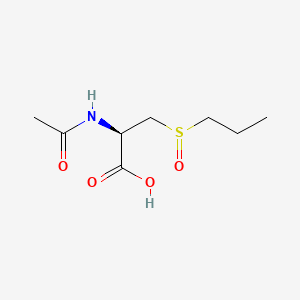

![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
